

# Inter-laboratory Comparison Guide: Nickel Analysis Using Dimethylglyoxime

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## Compound of Interest

Compound Name: Nickel dimethylglyoxime

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This guide provides a comprehensive comparison of the analytical methods for nickel determination using dimethylglyoxime (DMG), designed for researchers, scientists, and drug development professionals. It outlines the primary methodologies, presents comparative performance data, and includes detailed experimental protocols to facilitate reproducibility and accuracy in inter-laboratory settings.

## Introduction to Nickel Analysis with Dimethylglyoxime

Dimethylglyoxime is a highly selective chelating agent first reported by Lev A. Chugaev in 1905.<sup>[1]</sup> It is widely used for the qualitative and quantitative analysis of nickel.<sup>[1][2]</sup> The reaction of nickel(II) ions with DMG in a neutral or ammoniacal medium forms a characteristic, insoluble, strawberry-red precipitate of nickel(II) bis(dimethylglyoximate).<sup>[2][3]</sup> This distinct reaction forms the basis for two primary analytical techniques: gravimetric determination and spectrophotometric analysis. The choice between these methods depends on factors such as nickel concentration, sample matrix, presence of interfering ions, and the required sensitivity.

## Chemical Reaction Pathway

The fundamental reaction involves the chelation of a nickel(II) ion by two molecules of dimethylglyoxime. In an alkaline solution, each DMG molecule loses a proton from one of its oxime groups, and the four nitrogen atoms coordinate with the nickel ion to form a stable, square planar complex.<sup>[4]</sup>

**Caption:** Chelation of Nickel(II) by Dimethylglyoxime.

## Performance Comparison of Analytical Methods

The selection of an appropriate method for nickel analysis is critical for achieving reliable results. The gravimetric method is a classic, highly accurate technique, while the spectrophotometric method offers greater sensitivity for trace amounts.

Performance Metric	Gravimetric Method	Spectrophotometric Method
Principle	Weighing of a pure, stable nickel-DMG precipitate. <a href="#">[5]</a>	Measurement of light absorbance by a soluble, colored nickel-DMG complex. <a href="#">[6]</a>
Optimal pH	5.0 - 9.0 <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>	Alkaline medium (pH 9.0 - 12.0) <a href="#">[3]</a> <a href="#">[6]</a>
Wavelength ( $\lambda$ max)	Not Applicable	~445 nm <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Complex Color	Insoluble Red Precipitate <a href="#">[4]</a> <a href="#">[6]</a>	Soluble Red/Brown-Red Complex <a href="#">[3]</a> <a href="#">[6]</a>
Common Interferences	Iron(III), Chromium(III) (can be masked by citrate/tartrate). <a href="#">[4]</a>	Cobalt(II), Copper(II), Gold(III), Dichromate, Manganese. <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Sensitivity	Lower; suitable for higher concentrations of nickel.	Higher; suitable for trace analysis (ppm levels). <a href="#">[10]</a>
Accuracy & Precision	High accuracy when performed carefully. <a href="#">[5]</a>	Good accuracy and precision; recovery of 102-106% and RSD of 4.6-5.8% reported in wastewater analysis. <a href="#">[10]</a>

## Experimental Protocols

Detailed and consistent methodologies are paramount for inter-laboratory comparability. Below are standard protocols for both gravimetric and spectrophotometric determination of nickel.

## Gravimetric Determination Protocol

This method relies on the quantitative precipitation of nickel as nickel(II) bis(dimethylglyoximate), which is then dried and weighed.

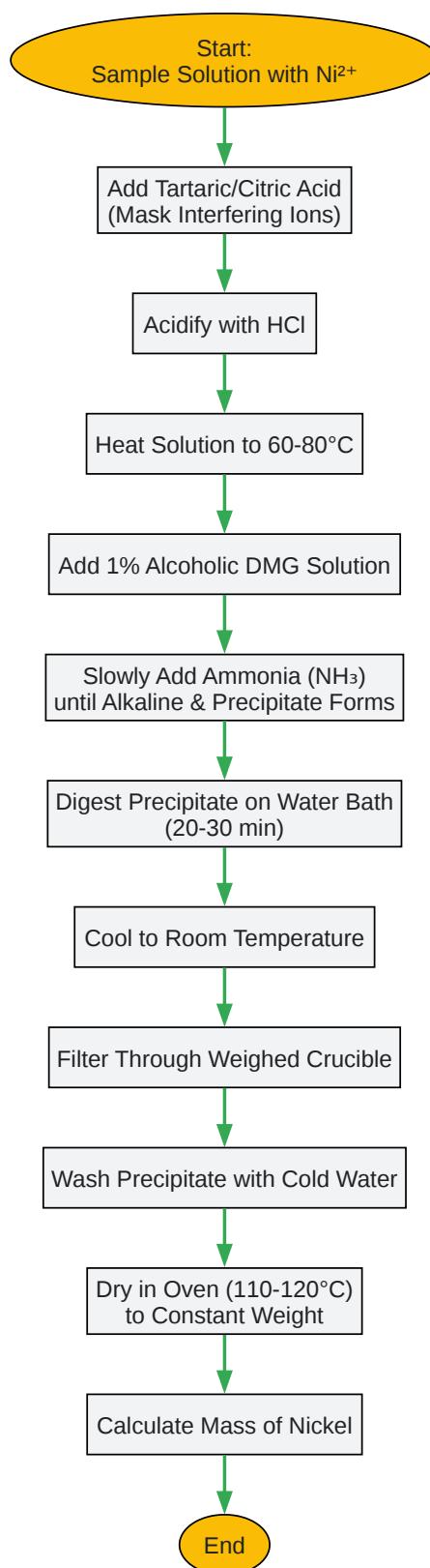
### Reagents:

- Sample solution containing nickel.
- 1:1 Hydrochloric Acid (HCl).
- 20% Tartaric Acid or Citric Acid solution (for masking).
- 1% (w/v) Dimethylglyoxime solution in ethanol.[\[7\]](#)
- 1:1 Ammonium Hydroxide (Ammonia solution).
- Distilled water.

### Procedure:

- Sample Preparation: Take a known volume of the sample solution in a beaker and dilute it to approximately 150 mL with distilled water.
- Masking Interferences: If interfering ions like Fe(III) are present, add 60 mL of 20% tartaric or citric acid solution.[\[4\]](#)
- pH Adjustment (Acidification): Add a small amount of 1:1 HCl to make the solution slightly acidic.[\[4\]](#)
- Heating: Heat the solution to 60-80°C. Do not boil.[\[7\]](#)
- Precipitation: Remove the beaker from the heat and add an excess of 1% alcoholic dimethylglyoxime solution (e.g., 20-25 mL).
- pH Adjustment (Alkalization): Slowly add 1:1 ammonia solution dropwise with constant stirring until the solution is slightly alkaline and a red precipitate forms. The solution should have a faint smell of ammonia.[\[7\]](#)

- Digestion: Place the beaker on a water bath or hot plate at 60°C for 20-30 minutes to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable particles.[\[7\]](#)
- Cooling & Filtration: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible.
- Washing: Wash the precipitate with cold distilled water until the filtrate is free of chloride ions.
- Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C for at least one hour. Cool in a desiccator and weigh. Repeat the drying, cooling, and weighing steps until a constant mass is achieved.[\[7\]](#)
- Calculation: The mass of nickel can be calculated from the mass of the precipitate ( $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$ ) using the gravimetric factor (0.2032).

[Click to download full resolution via product page](#)**Caption:** Workflow for Gravimetric Analysis of Nickel.

## Spectrophotometric Determination Protocol

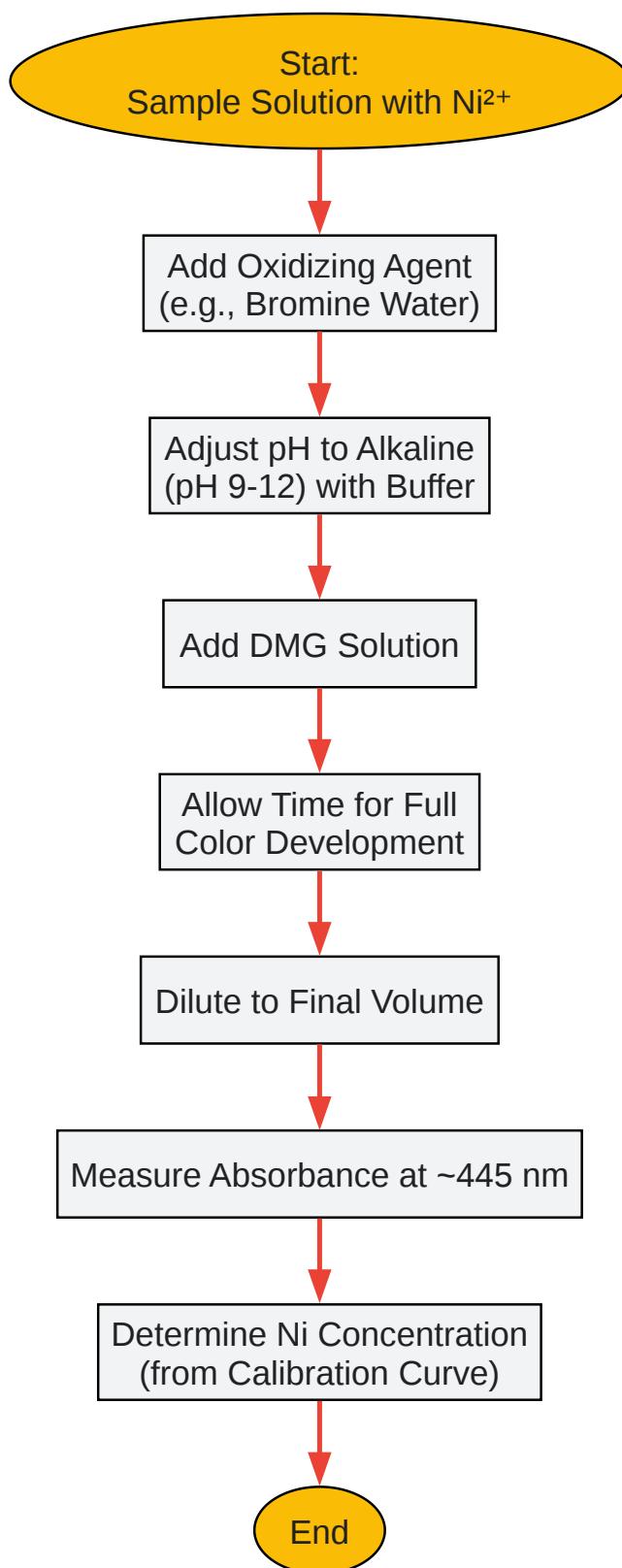
This method is based on the oxidation of nickel(II) to nickel(IV) in an alkaline medium, which then forms a water-soluble, red-colored complex with DMG. The intensity of the color is proportional to the nickel concentration.

### Reagents:

- Standard nickel solutions for calibration.
- Oxidizing agent (e.g., Bromine water, Potassium persulfate solution).
- Ammonium Hydroxide ( $\text{NH}_4\text{OH}$ ) or other buffer to adjust pH.
- Dimethylglyoxime (DMG) solution.

### Procedure:

- Sample Preparation: Pipette a known volume of the sample solution into a volumetric flask.
- Oxidation: Add the oxidizing agent to the flask to ensure the oxidation of Ni(II) to Ni(IV).
- pH Adjustment: Make the solution alkaline by adding ammonium hydroxide. An optimal pH range is typically 9-12.[3]
- Color Development: Add the dimethylglyoxime solution and mix well. Allow the solution to stand for a specified time (e.g., 20 minutes) for the red color to fully develop.[11]
- Dilution: Dilute the solution to the mark with distilled water and mix thoroughly.
- Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (~445 nm) using a spectrophotometer, with a reagent blank as the reference.[3][6]
- Quantification: Determine the concentration of nickel in the sample by comparing its absorbance to a calibration curve prepared from standard nickel solutions.



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**Caption:** Workflow for Spectrophotometric Analysis of Nickel.

## Considerations for Inter-laboratory Studies

To ensure the validity and comparability of results across different laboratories, the following points must be carefully considered:

- Standard Reference Materials (SRMs): The accuracy of the method should be validated by analyzing SRMs with certified nickel concentrations.[\[3\]](#)
- Method Validation: Each laboratory should validate the chosen method by determining its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. For instance, the LOD for a spectrophotometric method applied to wastewater was found to be 0.4 ppm.[\[10\]](#)
- Control of Interferences: The presence of interfering ions is a major source of error. Protocols for masking or removing these ions, such as using tartaric acid for iron in gravimetric analysis, must be strictly followed.[\[4\]](#)
- Reagent Purity and Preparation: The purity of reagents, especially the dimethylglyoxime, and the precise preparation of all solutions are critical. The DMG reagent itself can precipitate if a large excess is used in the gravimetric method, leading to positive errors.[\[4\]\[7\]](#)
- Instrument Calibration: Spectrophotometers must be properly calibrated, and the wavelength of maximum absorbance should be verified.

By standardizing these experimental parameters and protocols, laboratories can achieve a high degree of correlation in the analysis of nickel using dimethylglyoxime, ensuring data is both reliable and comparable.

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